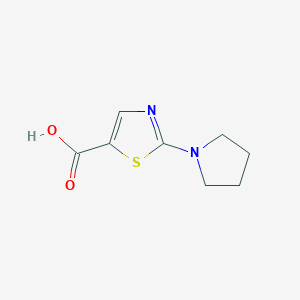

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid

Descripción general

Descripción

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring. The pyrrolidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield improvement, cost reduction, and scalability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Análisis De Reacciones Químicas

Acid-Base Reactions and Salt Formation

The carboxylic acid group undergoes typical acid-base reactions, forming water-soluble salts under basic conditions. Neutralization with sodium hydroxide produces the corresponding sodium carboxylate (C₈H₉N₂O₂SNa), which enhances solubility for biological studies . Reactivity with amines like ammonia yields ammonium salts, facilitating further derivatization .

Esterification and Amidation

The carboxylic acid moiety reacts with alcohols or amines to form esters or amides, respectively:

These derivatives serve as intermediates for anticonvulsant and anticancer agents . Hydrazide formation via reaction with hydrazine hydrate enables access to heterocyclic systems like 1,3,4-oxadiazoles .

Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles:

- Thiazolo[4,5-d]pyridazin-4-ones : Reaction with hydrazine hydrate in ethanol yields bicyclic structures (e.g., 7-phenyl-5H-thiazolo[4,5-d]pyridazin-4-one) with antitumor activity .

- 1,3,4-Thiadiazoles : Treatment with CS₂/KOH followed by HCl cyclization produces sulfur-containing heterocycles .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes regioselective electrophilic substitutions:

Functional Group Transformations

- Oxidation : The pyrrolidine ring oxidizes with KMnO₄ to form pyrrolidone derivatives, altering hydrogen-bonding capacity .

- Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, yielding 5-(hydroxymethyl)-2-(pyrrolidin-1-yl)thiazole .

Stability and Decomposition

Under prolonged storage at 25°C, decomposition via thiazole ring opening occurs, forming mercapto-pyrrolidine derivatives . Acidic conditions (pH < 3) promote decarboxylation to 2-(pyrrolidin-1-yl)thiazole .

Aplicaciones Científicas De Investigación

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Pyrrolidin-1-ylmethyl)thiazole-5-carboxylic acid

- 2-(Pyridin-2-yl)thiazole-5-carboxylic acid

- 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid

Uniqueness

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid is unique due to the specific positioning of the pyrrolidine moiety and the carboxylic acid group on the thiazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid (2-PTCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

2-PTCA is characterized by a thiazole ring with a pyrrolidine substituent and a carboxylic acid functional group. The synthesis of 2-PTCA typically involves condensation reactions or multicomponent reactions. For instance, one method utilizes ethyl thioacetoacetate, formamide, and pyrrolidine under microwave irradiation, achieving a yield of approximately 78% within 10 minutes .

Antimicrobial Activity

Research has demonstrated that 2-PTCA exhibits significant antimicrobial properties. A study evaluated its in vitro antibacterial activity against various strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The results indicated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL .

Table 1: Antibacterial Activity of 2-PTCA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Antifungal Activity

In addition to its antibacterial properties, 2-PTCA has shown antifungal activity against various fungal strains. A comparative study highlighted its effectiveness against Candida albicans and Aspergillus niger , indicating potential for development as an antifungal agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A recent study focused on the inhibition of the HSET (KIFC1) protein in centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death. The compound displayed micromolar inhibition levels, suggesting it could be a lead compound for cancer therapy .

Case Study: HSET Inhibition

In vitro studies demonstrated that treatment with 2-PTCA resulted in significant morphological changes in treated cancer cells, confirming its role as a potential anticancer agent through targeted inhibition of critical mitotic processes .

The biological activity of 2-PTCA is attributed to its ability to interact with various biological targets. Thiazole derivatives are known to modulate multiple biochemical pathways, affecting processes such as cell division and microbial growth. The presence of the pyrrolidine group enhances the compound's ability to bind to target proteins, potentially increasing its efficacy .

Propiedades

IUPAC Name |

2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-7(12)6-5-9-8(13-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQGRYOIUITVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640420 | |

| Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-91-2 | |

| Record name | 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism by which 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid prevents corrosion of mild steel in acidic mediums?

A: While the provided abstract doesn't delve into the specific mechanism [], the research likely explores the compound's ability to adsorb onto the metal surface. This adsorption forms a protective layer that inhibits the interaction between the corrosive medium (acidic in this case) and the mild steel. The effectiveness of this protection would depend on factors like the strength of adsorption, the compound's stability in the acidic environment, and the nature of the acidic medium itself. Further details on the specific interactions and the nature of the protective layer would be elucidated within the full research paper.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.